molecular formula C17H23NO5 B13007917 Di-tert-Butyl (4-formylphenyl)imidodicarbonate

Di-tert-Butyl (4-formylphenyl)imidodicarbonate

Cat. No.: B13007917
M. Wt: 321.4 g/mol
InChI Key: QFEUBKHCICOQFY-UHFFFAOYSA-N
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Description

Di-tert-Butyl (4-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5. It is a white solid that is soluble in organic solvents. This compound is used as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (4-formylphenyl)imidodicarbonate typically involves the reaction of 4-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (4-formylphenyl)imidodicarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-carboxyphenyl imidodicarbonate.

    Reduction: 4-hydroxyphenyl imidodicarbonate.

    Substitution: Urea derivatives.

Scientific Research Applications

Di-tert-Butyl (4-formylphenyl)imidodicarbonate has several scientific research applications:

    Chemistry: Used as a reagent for the synthesis of primary amines and urea derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (4-formylphenyl)imidodicarbonate involves the formation of reactive intermediates that can undergo nucleophilic substitution reactions. The imidodicarbonate group acts as an electrophile, facilitating the formation of urea derivatives when reacted with nucleophiles such as amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-Butyl (4-formylphenyl)imidodicarbonate is unique due to the presence of both the formyl and imidodicarbonate groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-(4-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-11H,1-6H3

InChI Key

QFEUBKHCICOQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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